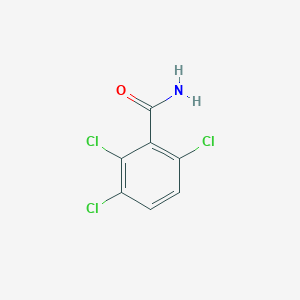

2,3,6-Trichlorobenzamide

Description

Properties

IUPAC Name |

2,3,6-trichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWBAZCLLWEANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711934 | |

| Record name | 2,3,6-Trichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-77-3 | |

| Record name | 2,3,6-Trichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 2,3,6 Trichlorobenzamide

Established Synthetic Routes to 2,3,6-Trichlorobenzamide

The synthesis of this compound typically involves multi-step processes, often starting from a correspondingly substituted toluene (B28343) or benzoic acid. A common and established pathway involves the preparation of an activated carboxylic acid derivative, such as an acid chloride, followed by amidation.

One plausible route begins with 2,3,6-trichlorobenzoic acid. This precursor can be converted to 2,3,6-trichlorobenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). walisongo.ac.id The subsequent reaction of the highly reactive 2,3,6-trichlorobenzoyl chloride with ammonia (B1221849) (NH₃) or an ammonia equivalent yields the desired this compound. This two-step process is a fundamental and widely used method for preparing benzamides from their corresponding carboxylic acids.

Alternatively, the synthesis can proceed through the hydrolysis of 2,3,6-trichlorobenzonitrile. The nitrile group (-CN) can be hydrolyzed to a primary amide group (-CONH₂) under acidic or basic conditions. This method is effective, although care must be taken to control the reaction conditions to prevent further hydrolysis of the amide to the carboxylic acid. The synthesis of the nitrile precursor itself can be achieved through various methods, including the Sandmeyer reaction on 2,3,6-trichloroaniline.

A similar approach has been documented for the synthesis of related compounds like 2,6-dichlorobenzamide (B151250), where an epoxy-trichlorocyclohexane-carbonamide is rearranged and aromatized using a metal halide like aluminum chloride at elevated temperatures to form the final product. google.com

| Starting Material | Key Reagents | Intermediate | Product |

|---|---|---|---|

| 2,3,6-Trichlorobenzoic Acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 2,3,6-Trichlorobenzoyl Chloride | This compound |

| 2,3,6-Trichlorobenzonitrile | H₂O, H⁺ or OH⁻ | - | This compound |

Novel Approaches and Green Chemistry Principles in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more efficient, sustainable, and environmentally friendly processes. These principles are being applied to the synthesis of benzamides, focusing on catalytic methods and sustainable practices.

Catalysis offers a powerful tool for optimizing the synthesis of amides by enabling reactions under milder conditions, reducing waste, and improving yields. For the direct amidation of carboxylic acids with amines, which avoids the need for stoichiometric activators like thionyl chloride, various catalytic systems have been explored. Boric acid has been identified as an effective catalyst for the condensation reaction between a carboxylic acid and an amine, generating water as the only byproduct. walisongo.ac.id This approach significantly improves the atom economy and reduces the generation of corrosive waste. walisongo.ac.id

Metal-based catalysts, such as those involving copper(II) chloride, have also been shown to be effective in condensation reactions, acting as Lewis acids to activate the reactants. sapub.org While not specifically documented for this compound, low-valent titanium species have been used to catalyze the cyclotrimerization of benzonitriles, indicating the potential for metal catalysts to facilitate transformations of related functional groups under specific conditions. researchgate.net Reaction optimization through continuous flow processes also represents a modern approach, allowing for enhanced control over reaction parameters, minimizing impurity formation, and improving scalability. beilstein-journals.org

Adherence to green chemistry principles is crucial for modern synthetic methodologies. walisongo.ac.id A key aspect is the replacement of hazardous solvents with greener alternatives or conducting reactions under solvent-free conditions. rsc.org For amide synthesis, performing reactions in aqueous media or using biodegradable solvents can significantly reduce the environmental impact. researchgate.net

Another principle is the reduction of derivatives. Traditional methods often require the conversion of carboxylic acids to more reactive forms like acid chlorides. walisongo.ac.id Catalytic methods that allow for the direct coupling of carboxylic acids and amines are inherently greener as they eliminate steps and reduce the use of hazardous reagents. walisongo.ac.id The ease of product isolation is also a factor; processes that allow for product isolation through simple filtration or precipitation are preferred over those requiring extensive chromatographic purification. researchgate.net

Derivatization for Analog Development and Structural Modification

Derivatization of the this compound scaffold is essential for developing analogs with potentially new or enhanced biological or material properties. Modifications typically target the amide nitrogen or involve the introduction of complex molecular fragments like heterocycles.

The amide N-H bond provides a reactive site for introducing a wide variety of substituents. N-substituted benzamides can be synthesized by reacting this compound with an appropriate electrophile in the presence of a base. For example, N-alkylation can be achieved by treating the parent amide with an alkyl halide (e.g., benzyl (B1604629) bromide) and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). dovepress.com

A more common route involves reacting 2,3,6-trichlorobenzoyl chloride with a primary or secondary amine instead of ammonia. researchgate.netipinnovative.com This method directly yields the N-substituted derivative and is highly versatile, allowing for the introduction of various alkyl and aryl groups. This strategy has been used to synthesize a wide array of bioactive benzamide (B126) derivatives. dovepress.comresearchgate.netmdpi.com

| Reagent | Resulting N-Substituent | General Application |

|---|---|---|

| Isopropyl amine | -CH(CH₃)₂ | Antimicrobial agents ipinnovative.com |

| Ethylene diamine | -CH₂CH₂NH₂ | Antimicrobial agents ipinnovative.com |

| Benzylamine | -CH₂-Ph | General organic synthesis walisongo.ac.id |

| Aniline | -Ph | Precursors for complex molecules researchgate.net |

Incorporating heterocyclic rings into the benzamide structure can significantly influence its properties. Heterocyclic moieties are prevalent in pharmaceuticals and functional materials. beilstein-journals.org The most direct method for introducing a heterocycle is to use an amino-substituted heterocyclic compound as the nucleophile in a reaction with 2,3,6-trichlorobenzoyl chloride. This approach has been used to link various heterocyclic systems, such as pyridines, pyrazoles, and triazoles, to a benzamide core. nih.govnih.gov

For instance, reacting 2,3,6-trichlorobenzoyl chloride with 3-aminopyridine (B143674) would yield N-(pyridin-3-yl)-2,3,6-trichlorobenzamide. Similarly, complex heterocyclic systems can be constructed starting from the benzamide scaffold. For example, a benzamide derivative can be functionalized and then subjected to cyclization reactions to form fused heterocyclic systems. nih.govaun.edu.eg These strategies provide access to a diverse range of complex molecules for further investigation.

Advanced Structural and Computational Studies of 2,3,6 Trichlorobenzamide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as a powerful tool for predicting the geometric, electronic, and reactive properties of molecules. For 2,3,6-trichlorobenzamide, methods like Density Functional Theory (DFT) would be employed to gain insight into its fundamental molecular characteristics.

The three-dimensional structure of this compound is primarily defined by the rotational barriers around the C(ring)–C(amide) and C–N bonds. A critical feature of this molecule is the presence of two chlorine atoms at the ortho positions (2 and 6) relative to the amide group. This substitution pattern introduces significant steric hindrance, which is expected to force the amide group to twist out of the plane of the benzene (B151609) ring. This twisting minimizes the repulsive forces between the carbonyl oxygen, the amide protons, and the bulky chlorine atoms.

Computational studies on analogous ortho-substituted benzamides confirm this phenomenon. Energy minimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the most stable conformer by locating the global minimum on the potential energy surface. The result would be a non-planar structure with a specific dihedral angle between the aromatic ring and the amide plane, representing the molecule's lowest energy state. For precursors to antitubercular agents with similar substitution patterns, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the amide and nitro groups are observed to be significantly twisted out of the benzene ring plane researchgate.net.

Quantum chemical calculations can elucidate the electronic landscape of this compound, offering predictions about its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A larger gap implies higher stability. For chlorinated aromatic compounds, the HOMO is typically distributed over the benzene ring, while the LUMO may be localized across the electron-withdrawing groups.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, the map is predicted to show a region of high negative potential (electron-rich) around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, positive potential (electron-poor) regions would be expected around the amide (N-H) protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions. In studies of similar molecules like 2,6-dichlorobenzyl alcohol, NBO analysis is used to quantify the stability arising from charge delocalization theaic.org. For this compound, this analysis would reveal the extent of electron delocalization from the benzene ring to the amide group and the influence of the three electron-withdrawing chlorine atoms.

| Computational Prediction | Expected Finding for this compound |

| Lowest Energy Conformation | Non-planar, with the amide group twisted out of the benzene ring plane due to steric hindrance from ortho-chlorines. |

| HOMO-LUMO Gap | A relatively large gap, indicating moderate to high chemical stability. |

| Molecular Electrostatic Potential | Negative potential localized on the carbonyl oxygen; positive potential on the amide protons. |

| Reactivity | The aromatic ring is deactivated towards electrophilic substitution due to the inductive effect of three chlorine atoms and the amide group. |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide experimental data to confirm the structure elucidated through computational methods.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric & Symmetric Stretch | Amide (-NH₂) | 3400 - 3180 | Typically two bands, can be broad due to hydrogen bonding. |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to medium intensity bands. |

| C=O Stretch (Amide I band) | Amide (-CONH₂) | 1680 - 1650 | A very strong and characteristic absorption in the IR spectrum. |

| N-H Bend (Amide II band) | Amide (-NH₂) | 1640 - 1600 | Strong band, resulting from a mix of N-H bending and C-N stretching. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple bands of varying intensity. |

| C-N Stretch | Amide | ~1400 | Medium intensity band. |

| C-Cl Stretch | Aryl Halide | 850 - 700 | Strong bands, characteristic of the chloro-substituents. |

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple.

Aromatic Region: The two protons on the benzene ring (at positions 4 and 5) are adjacent and would split each other, appearing as a pair of doublets (an AX system). Their chemical shift would likely fall in the range of 7.0–7.6 ppm, shifted downfield due to the deshielding effects of the chlorine atoms. msu.edu

Amide Region: The two amide protons (-NH₂) are chemically equivalent and would typically appear as a single, often broad, resonance between 5.5 and 8.5 ppm. msu.edu The exact chemical shift and peak shape can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and would appear at the lowest field, typically in the 165–170 ppm range.

Aromatic Carbons: The six aromatic carbons would have distinct chemical shifts. The carbons directly bonded to chlorine (C2, C3, C6) are expected in the 130–140 ppm range, while the carbons bonded to hydrogen (C4, C5) and the carbon attached to the amide group (C1) would appear in the 125–135 ppm range.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 7.6 | 2 Doublets | Two aromatic protons (H4, H5) showing ortho-coupling. |

| ¹H | 5.5 - 8.5 | Broad Singlet | Two amide protons (-NH₂). Position is variable. |

| ¹³C | 165 - 170 | Singlet | Amide carbonyl carbon (C=O). |

| ¹³C | 130 - 140 | Singlet | Aromatic carbons attached to chlorine (C2, C3, C6). |

| ¹³C | 125 - 135 | Singlet | Aromatic carbons (C1, C4, C5). |

High-resolution mass spectrometry (HRMS) provides the exact mass of a compound, confirming its elemental composition. The fragmentation pattern gives clues about its structure.

Molecular Ion Peak: The molecular formula of this compound is C₇H₄Cl₃NO. A key feature of its mass spectrum would be the distinctive isotopic cluster for the molecular ion due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a series of peaks:

M+ (containing 3 x ³⁵Cl)

[M+2]+ (containing 2 x ³⁵Cl and 1 x ³⁷Cl)

[M+4]+ (containing 1 x ³⁵Cl and 2 x ³⁷Cl)

[M+6]+ (containing 3 x ³⁷Cl) The relative intensities of these peaks provide a definitive signature for a trichlorinated compound. docbrown.info

Fragmentation Pattern: Upon ionization, the molecular ion can fragment in predictable ways. For benzamides, common fragmentation pathways include α-cleavage and the loss of neutral molecules. libretexts.orgresearchgate.net

| Fragment Ion (Predicted) | m/z (for ³⁵Cl isotopes) | Possible Origin |

| [C₇H₄Cl₃NO]⁺• | 223 | Molecular Ion (M⁺•) |

| [C₇H₂Cl₃O]⁺ | 207 | Loss of •NH₂ (α-cleavage) |

| [C₆H₂Cl₃]⁺ | 179 | Loss of CO from the [M-NH₂]⁺ fragment |

| [C₇H₄Cl₂NO]⁺• | 188 | Loss of •Cl radical |

Crystallographic Analysis and Solid-State Properties

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates have not been determined and reported. Standard crystallographic information files (CIFs), which are essential for a detailed analysis of the solid-state structure, are not available in open-access databases like the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

Similarly, in-depth computational studies predicting the crystal structure and solid-state properties of this compound are not presently found in the reviewed scientific literature. While computational methods are valuable for predicting the stable polymorphic forms and intermolecular interactions of organic molecules, such analyses have not been published for this specific compound.

The lack of both experimental and theoretical data prevents a detailed discussion of the solid-state properties of this compound. Information regarding intermolecular interactions, such as hydrogen bonding patterns, halogen bonds, and π-π stacking, which are crucial for understanding the packing of molecules in the crystalline state, remains undetermined. Without crystallographic data, a quantitative analysis of bond lengths, bond angles, and torsion angles within the molecule in its solid form cannot be performed.

Further research, involving the synthesis of high-quality single crystals of this compound followed by X-ray diffraction analysis, is required to elucidate its crystal structure. Subsequent computational studies could then complement this experimental data to provide a comprehensive understanding of its solid-state behavior.

Biological Mechanisms of Action in Target Organisms Non Human/molecular Focus

Molecular Target Identification and Characterization in Plants

The primary molecular targets of synthetic auxins like 2,3,6-TBA are components of the auxin signaling pathway. nih.gov The key receptors are a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box). nih.gov These proteins are part of a larger E3 ubiquitin ligase complex called SCF-TIR1/AFB. oup.com

When a synthetic auxin binds to the TIR1/AFB receptor, it stabilizes the interaction between the receptor and a family of transcriptional repressor proteins known as Aux/IAA. This binding event flags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes auxin response factors (ARFs), which then regulate the transcription of numerous auxin-responsive genes.

Biochemical Pathway Disruption in Plant Systems

By hijacking the plant's natural auxin perception and signaling machinery, 2,3,6-TBA induces a state of perpetual "on" for auxin responses. The degradation of Aux/IAA repressors leads to a massive and uncontrolled expression of genes that are normally tightly regulated by endogenous auxin levels. This results in a wide range of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and callus formation, which are characteristic symptoms of auxin herbicide phytotoxicity.

The auxin-like activity of 2,3,6-TBA has been demonstrated in various bioassays. jst.go.jp It has been shown to influence cell elongation and growth in a manner similar to natural auxins, although at concentrations that are ultimately lethal. For instance, studies on Avena coleoptile and pea hypocotyl segments have confirmed its growth-promoting effects at certain concentrations, a hallmark of auxin activity. jst.go.jpresearchgate.net However, at herbicidal concentrations, this stimulation becomes uncontrollable, leading to abnormal growth and eventual death of the plant. researchgate.net Research has also documented the effect of 2,3,6-trichlorobenzoic acid on callus growth in vascularized tobacco stem explants. nih.gov

Auxin Activity of 2,3,6-Trichlorobenzoic Acid in Plant Bioassays

| Plant System | Observed Effect | Reference |

|---|---|---|

| Avena coleoptile segments | Stimulation of elongation | jst.go.jpresearchgate.net |

| Pea hypocotyl segments | Stimulation of elongation | jst.go.jp |

| Tobacco pith cultures | Influence on fresh and dry weight | nih.gov |

| Rice plant (Oryza sativa L.) | Inhibitory activity on growth | jst.go.jp |

| Barnyardgrass (Echinochloa crus-galli) | Inhibitory activity on growth | jst.go.jp |

Enzyme Kinetics and Inhibition Studies (e.g., specific plant enzymes)

Specific studies detailing the enzyme kinetics and direct inhibition of particular plant enzymes by 2,3,6-Trichlorobenzamide or its acid metabolite, 2,3,6-TBA, are not extensively available in the reviewed scientific literature. While one database notes that animal experiments with 2,3,6-TBA have shown effects including enzyme inhibition/induction, this information is not specific to plant systems and lacks detailed kinetic data. nih.gov The primary mode of action is understood to be the disruption of auxin signaling pathways rather than the direct inhibition of a specific enzyme's active site.

Cellular and Subcellular Effects in Plant Tissues

As a synthetic auxin, 2,3,6-TBA is actively transported within the plant and across cellular membranes. oup.com The subcellular localization of auxins and their transport proteins is crucial for establishing the gradients necessary for normal development. nih.govresearchgate.net Auxin transporters like the PIN-FORMED (PIN) and ATP-binding cassette group B (ABCB) proteins are localized on the plasma membrane and regulate the directional flow of auxin between cells. oup.com Other transporters, such as PIN5, are found on the endoplasmic reticulum, where they are thought to regulate the intracellular homeostasis of auxin. nih.gov Fluorescently labeled auxin analogs have been observed to accumulate in the endoplasmic reticulum, suggesting a subcellular auxin gradient. nih.gov

Studies on the uptake of radioactively labeled 2,3,6-TBA by Avena mesocotyl segments suggest that its initial accumulation is governed by an unstable process involving adsorption to a cell membrane system. oup.com This interaction is hypothesized to involve the carboxyl group of the molecule and components of the cell membrane, such as lecithin. oup.com

Structure-Activity Relationship (SAR) Elucidation for Herbicidal Activity

The herbicidal activity of benzoic acid derivatives is closely linked to their molecular structure. For benzoic acids to exhibit auxin-like activity, certain structural features are considered important. Early research into the structure-activity relationships of these compounds suggested that for a compound to be effective, it might require a reaction to take place at an ortho position on the benzene (B151609) ring, possibly involving the displacement of a halogen atom. core.ac.uk The presence of chlorine atoms at the 2, 3, and 6 positions, as in 2,3,6-TBA, confers high herbicidal potency. core.ac.uk

The presence of a carboxylic acid group is a critical feature for most synthetic auxins. This group is thought to be essential for binding to the TIR1/AFB receptor pocket. This is a key consideration for this compound, as its conversion to the corresponding benzoic acid is likely necessary for its herbicidal activity. This is supported by SAR studies on other classes of herbicides where carboxylic ester derivatives often show superior activity compared to their amide counterparts.

Herbicide Resistance Mechanisms in Weeds

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. Resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). Both mechanisms can lead to the survival of weed populations after herbicide application.

Target-site resistance (TSR) arises from genetic mutations that alter the herbicide's target protein, reducing or eliminating its binding affinity. For synthetic auxin herbicides like this compound, the primary targets are components of the auxin signaling pathway, which regulates plant growth.

Mutations in the genes encoding auxin receptors, such as the F-box proteins (including TIR1 and AFB proteins), are a potential source of TSR. These receptors are crucial for the perception of the auxin signal. A change in the amino acid sequence of these proteins could prevent the herbicide molecule from binding effectively, thus rendering the plant resistant.

Another key component of the auxin signaling pathway is the Aux/IAA family of transcriptional repressors. These proteins act as co-receptors with the F-box proteins. Mutations in Aux/IAA proteins can also disrupt the formation of the receptor-auxin-co-receptor complex, leading to herbicide insensitivity. While specific mutations conferring resistance to this compound have not been identified, research on other synthetic auxins has demonstrated the potential for such resistance mechanisms.

Table 1: Potential Target-Site Resistance Mechanisms for Synthetic Auxin Herbicides

| Target Protein Family | Gene Examples | Potential Effect of Mutation |

| F-box Proteins (Auxin Receptors) | TIR1, AFB1-5 | Altered herbicide binding site, preventing the initiation of the degradation signal for Aux/IAA proteins. |

| Aux/IAA Co-receptors | IAA proteins | Reduced affinity for the auxin-receptor complex, stabilizing the repressor and preventing the expression of auxin-responsive genes. |

Non-target-site resistance (NTSR) encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These mechanisms are often more complex and can confer resistance to multiple herbicides with different modes of action.

One of the most common forms of NTSR is enhanced herbicide metabolism. Weeds can evolve to produce higher levels of detoxifying enzymes that break down the herbicide into non-toxic metabolites. The primary enzyme families involved in the metabolism of synthetic auxin herbicides are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). These enzymes can modify the herbicide molecule, making it less active or more easily sequestered.

Sequestration is another NTSR mechanism where the herbicide is transported and stored in cellular compartments, such as the vacuole, away from its target site in the nucleus. This prevents the herbicide from interfering with gene regulation. Reduced translocation of the herbicide within the plant can also contribute to NTSR, limiting its movement to the meristematic tissues where it exerts its primary effect.

Table 2: Potential Non-Target-Site Resistance Mechanisms for Synthetic Auxin Herbicides

| Mechanism | Description | Key Enzymes/Transporters |

| Enhanced Metabolism | Increased rate of herbicide detoxification into non-toxic compounds. | Cytochrome P450 monooxygenases, Glutathione S-transferases, Glucosyltransferases. |

| Sequestration | Compartmentalization of the herbicide away from its target site, often in the vacuole. | ABC transporters. |

| Reduced Translocation | Impaired movement of the herbicide from the point of application to the meristematic tissues. | Alterations in vascular transport systems. |

The genetic basis of herbicide resistance can be simple or complex, depending on the mechanism. Target-site resistance is often conferred by a single gene mutation (monogenic) and is inherited in a dominant or semi-dominant manner. This can lead to the rapid evolution of resistance within a weed population under consistent selection pressure from a single herbicide.

The evolution of resistance in a weed population is driven by the initial frequency of resistance alleles, the intensity of the herbicide selection pressure, and the fitness of the resistant individuals in the absence of the herbicide. Gene flow through pollen and seed dispersal can also play a significant role in the spread of resistance alleles between populations.

Article on this compound Cannot Be Generated Due to Lack of Specific Scientific Data

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a thorough and scientifically accurate article on the "Metabolism and Degradation Pathways of this compound" as per the requested outline.

The user's instructions to focus solely on this compound and not introduce information outside the explicit scope of the provided sections cannot be fulfilled. Research on the environmental fate of chlorinated aromatic compounds tends to focus on more common herbicides and their metabolites, such as 2,3,6-trichlorobenzoic acid (2,3,6-TBA) and the persistent metabolite 2,6-dichlorobenzamide (B151250) (BAM).

Detailed searches for each section of the requested outline yielded the following results:

Metabolism and Degradation Pathways of 2,3,6 Trichlorobenzamide

Abiotic Degradation Mechanisms:

Photodegradation: While information exists for the parent compound, 2,3,6-trichlorobenzoic acid, no direct studies on the photodegradation of 2,3,6-Trichlorobenzamide in aqueous or solid phases were found.

Chemical Hydrolysis and Oxidation: Data on the chemical hydrolysis and oxidation rates and pathways for this compound are not available in the retrieved sources. Studies on simpler, related molecules like 2-chlorobenzamide (B146235) exist but cannot be directly applied without violating the article's strict constraints. nih.gov

Metabolite Identification:No literature was found that identifies or characterizes the metabolites of this compound in environmental matrices or non-human biological systems.

Due to the absence of specific research findings for this compound, constructing an article that is both detailed and scientifically accurate according to the provided structure is not possible. Any attempt to do so would require extrapolation from related but distinct chemical compounds, which would violate the explicit instructions of the request.

Insufficient Data Available for a Comprehensive Report on the Metabolic Fate of this compound in Plants

Plants typically metabolize foreign compounds (xenobiotics) like herbicides through a three-phase detoxification process. ucanr.eduyoutube.com Phase I involves chemical modifications such as oxidation, reduction, or hydrolysis to increase the reactivity of the compound. ucanr.eduyoutube.com Phase II consists of conjugating the modified compound with endogenous molecules like sugars or amino acids, which generally decreases its toxicity and increases its water solubility. ucanr.edu Finally, Phase III involves the transport and sequestration of the conjugated metabolites into cellular compartments, such as the vacuole, or their incorporation into cell wall components. ucanr.edu

While information exists on the microbial degradation of the related compound, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), in soil environments, this does not provide direct evidence of the metabolic pathways within plant tissues. nih.govacs.orgoup.com The processes of microbial degradation and plant metabolism are distinct and involve different enzymatic systems and environmental conditions.

The available literature offers extensive information on the general mechanisms of how plants handle various herbicides, including those with similar chemical structures like benzoic acid derivatives and amide compounds. ucanr.eduk-state.edulsuagcenter.com These studies describe common metabolic reactions such as hydroxylation, dealkylation, and conjugation with glucose or glutathione (B108866), often mediated by enzymes like cytochrome P450 monooxygenases and glutathione S-transferases. nih.gov However, these are general pathways, and the specific transformations that this compound undergoes in plants have not been specifically documented in the reviewed scientific papers.

Without dedicated studies on this compound, it is not possible to provide scientifically accurate details on its specific metabolites, the enzymes involved in its transformation, or quantitative data on its degradation rates in various plant species. The creation of data tables, as requested, is therefore not feasible due to the absence of the necessary empirical data.

Environmental Fate, Transport, and Ecotoxicological Implications

Persistence and Half-Life in Environmental Compartments (Soil, Water, Sediment)

There is a notable lack of specific studies that have determined the persistence and degradation half-life of 2,3,6-Trichlorobenzamide in key environmental compartments such as soil, water, and sediment. While research exists for its parent compound, 2,3,6-TBA, which is characterized by high persistence in soil and water, equivalent data for the amide metabolite has not been located in the reviewed scientific literature. herts.ac.uknih.gov Without targeted studies, the rate at which this compound breaks down in different environmental media remains unknown.

Sorption, Leaching, and Runoff Dynamics in Soil Systems

Influence of Soil Properties (Organic Matter Content, pH, Texture)

The specific influence of soil properties such as organic matter content, pH, and texture on the sorption and mobility of this compound has not been documented. For many organic compounds, these soil characteristics are determinant factors in their environmental transport and fate. nih.govresearchgate.net However, without experimental data, the extent to which this compound binds to soil particles or leaches through the soil profile under varying conditions is undetermined.

Modeling of Soil Mobility and Transport

No specific modeling studies predicting the soil mobility and transport of this compound were found. Environmental fate models are commonly used to estimate the potential for a chemical to move within the soil and reach water resources, but such models require input data on the chemical's properties, which are currently lacking for this compound.

Volatilization and Atmospheric Transport

Data concerning the volatilization potential and atmospheric transport of this compound are absent from the scientific literature. Volatility, described by properties like vapor pressure and Henry's Law constant, dictates a compound's tendency to move from soil or water into the atmosphere. oregonstate.edu The potential for long-range atmospheric transport of this compound is therefore uncharacterized.

Bioaccumulation and Biomagnification in Non-Human Biota

There is no specific research available on the bioaccumulation and biomagnification potential of this compound in non-human biota. Bioaccumulation refers to the uptake and concentration of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. wikipedia.org While it has been suggested that the parent compound, 2,3,6-TBA, is not expected to bioaccumulate based on its chemical properties, experimental data to confirm this for either the parent or the amide are not available. herts.ac.uk

Impact on Non-Target Organisms and Ecosystem Functions

Specific ecotoxicological studies on the impact of this compound on non-target organisms and broader ecosystem functions have not been identified. The parent compound, 2,3,6-TBA, is known to be toxic to aquatic life with long-lasting effects. nih.gov However, the toxicity profile of this compound itself towards various terrestrial and aquatic organisms remains uninvestigated.

Effects on Soil Microbial Communities

The impact of agrochemicals on soil microbes is influenced by several factors, including the chemical's concentration, persistence, and bioavailability in the soil matrix. Soil properties such as organic matter content, pH, and texture can also mediate the toxic effects of chemicals on microorganisms. Research on the fungicide chlorothalonil (B1668833), a chlorinated compound, has indicated that its adsorption to soil is not strongly linked to organic carbon content but may be influenced by inorganic matter, affecting its availability to soil microbes.

Impacts on Terrestrial Invertebrates (e.g., earthworms)

Earthworms are vital for soil health and are often used as bioindicators in ecotoxicological studies. An acute toxicity study was conducted on the earthworm species Eisenia foetida to assess the impact of a substance containing a trichlorobenzamide derivative. In this 14-day study, no mortality or visible toxic signs were observed in the earthworms at the limit concentration of 1000 mg/kg dry soil. The results indicated that the 14-day median lethal concentration (LC50) was greater than 1000 mg/kg of dry soil. regulations.gov

Interactive Data Table: Acute Toxicity of a Trichlorobenzamide-containing substance to Eisenia foetida

| Parameter | Value | Reference |

| Test Organism | Eisenia foetida | regulations.gov |

| Test Duration | 14 days | regulations.gov |

| Endpoint | LC50 (Median Lethal Concentration) | regulations.gov |

| Result | > 1000 mg/kg dry soil | regulations.gov |

| Observed Effects | No mortality or visible toxic signs at 1000 mg/kg | regulations.gov |

This suggests a low acute toxicity to earthworms under the tested conditions. However, it is important to note that this study was on a specific formulation and sublethal effects on reproduction, growth, and behavior were not reported. The toxicity of pesticides to earthworms can vary significantly depending on the compound, with some showing high toxicity at low concentrations.

Effects on Aquatic Organisms (e.g., algae, invertebrates, fish)

There is a lack of specific data on the effects of this compound on aquatic organisms in the available literature. Generally, the potential for a chemical to impact aquatic life is assessed by testing its toxicity to representative species from different trophic levels, such as algae (primary producers), daphnids (invertebrate consumers), and fish (vertebrates).

For a related compound, 2,6-dichlorobenzamide (B151250) (BAM), which is a metabolite of the herbicide dichlobenil (B1670455), risk quotients for aquatic organisms were found to be low. nih.gov The behavior of chlorinated compounds in aquatic environments is influenced by their water solubility and potential for bioaccumulation. For example, 1,2,4-trichlorobenzene tends to partition into organic phases like organisms and sediments rather than remaining dissolved in water. cdc.gov

Without specific toxicity data for this compound, a comprehensive assessment of its risk to aquatic ecosystems is not possible.

Influence on Plant Biodiversity and Non-Crop Vegetation

As this compound is related to herbicides, its potential to affect non-target plants is a key consideration. Herbicides can inadvertently affect non-crop vegetation through mechanisms like spray drift, which can lead to damage and yield loss in adjacent fields and negatively impact the biodiversity and composition of plant communities at field margins. researchgate.net

The sensitivity of non-target plants to herbicides can vary widely. Research has shown that wild plant species can exhibit significantly higher sensitivity to certain herbicides compared to crop species typically used in regulatory testing. umweltbundesamt.de Sublethal effects from herbicide exposure can include reduced growth, impaired reproduction, and altered competitive ability among plant species. researchgate.net The persistence of some herbicides in the soil can also pose a risk to subsequent crops or the recovery of natural vegetation. Without specific studies on this compound, its precise impact on plant biodiversity remains uncharacterized.

Environmental Risk Assessment Methodologies for Agrochemicals

The environmental risk assessment (ERA) for agrochemicals is a structured process designed to evaluate the potential adverse effects on the environment from the use of these products. mst.dk This process is essential for the regulatory approval of pesticides and aims to ensure that their use does not result in unacceptable harm to non-target organisms and ecosystems. regulations.gov

The ERA framework typically involves several key steps:

Hazard Identification : This step involves identifying the intrinsic hazardous properties of the agrochemical, such as its toxicity to various organisms.

Dose-Response Assessment : This step quantifies the relationship between the dose of the chemical and the magnitude of the adverse effect.

Exposure Assessment : This involves estimating the Predicted Environmental Concentration (PEC) of the chemical in different environmental compartments (soil, water, air) based on its application rates, environmental fate, and transport properties.

Risk Characterization : In this final step, the potential for adverse effects is determined by comparing the PEC with the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicological data and represents the concentration below which harmful effects are unlikely to occur. The ratio of PEC to PNEC is often used to characterize risk.

For many jurisdictions, the ERA for pesticides follows a tiered approach. Initial tiers involve simple, conservative models and standard laboratory toxicity tests. If a potential risk is identified, higher-tier assessments may be required, which can include more complex exposure models, studies on additional species, and semi-field or field experiments to provide more realistic data.

New Approach Methodologies (NAMs), which include in vitro and in silico methods, are increasingly being explored to support and refine the ERA process for chemicals, including agrochemicals.

Analytical Methodologies for Detection and Quantification of 2,3,6 Trichlorobenzamide

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 2,3,6-Trichlorobenzamide from various matrices. nih.gov These methods are favored for their sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds like chlorinated benzamides. uoguelph.ca The methodology involves extracting the analyte from the sample, followed by injection into the GC system where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation patterns.

An analytical method for the determination of the related compound 2,6-dichlorobenzamide (B151250) (BAM) in soil utilizes GC coupled with a mass selective detector (MSD) operating in selective ion monitoring (SIM) mode. epa.gov This approach offers high specificity and low detection limits. For instance, a method using an Agilent 6890 GC with an Agilent 5973 MSD and a DB-17 capillary column has been established for BAM, achieving a limit of quantitation (LOQ) of 0.005 mg/kg in soil. epa.gov The limit of detection (LOD) for BAM in this method was reported as 0.001 mg/kg. epa.gov Given the structural similarities, similar GC-MS methods are applicable for this compound, likely requiring optimization of parameters such as the temperature gradient and selection of specific ions for monitoring. uoguelph.caepa.gov

Table 1: Example GC-MS Parameters for Analysis of a Related Chlorinated Benzamide (B126) (BAM)

| Parameter | Condition |

|---|---|

| Instrument | Agilent 6890 GC with 5973 MSD |

| Column | Agilent J & W DB-17 (30 m x 0.25 mm i.d. x 0.5 µm) |

| Injector Temp. | 250°C |

| Oven Program | Initial 60°C, ramp 15°C/min to 270°C |

| Carrier Gas | Helium |

| Detection Mode | Selective Ion Monitoring (SIM) |

| LOQ (in soil) | 0.005 mg/kg |

Data sourced from a method for 2,6-dichlorobenzamide (BAM), a structurally similar compound. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suitable for non-volatile and thermally labile compounds, making it an excellent alternative or confirmatory technique to GC-MS. uoguelph.ca This method separates compounds in the liquid phase before they are ionized and detected by two mass spectrometers in series. This tandem setup provides exceptional selectivity and sensitivity, minimizing matrix interferences.

For the analysis of the related compound 2,6-dichlorobenzamide (BAM) in water, an analytical method combining solid-phase extraction (SPE) with LC-MS/MS has been developed. nih.gov This method demonstrated high recoveries (91-102%) and low limits of detection (LOD of 0.010 µg/L in groundwater). nih.govresearchgate.net The use of an electrospray ionization (ESI) source is common for such compounds. nih.govresearchgate.net An ultra-high performance liquid chromatography (UHPLC) system can be employed to achieve rapid separation, with analysis times around 12 minutes. researchgate.net The high sensitivity of LC-MS/MS allows for detection at levels well below the regulatory limits for drinking water. researchgate.net

Table 2: Performance of an SPE-LC-MS/MS Method for a Related Chlorinated Benzamide (BAM) in Groundwater

| Parameter | Value |

|---|---|

| Technique | Solid-Phase Extraction (SPE) - LC-MS/MS |

| Matrix | Groundwater |

| Spike Level | 1.0 µg/L |

| Recovery | 91 - 102% |

| Limit of Detection (LOD) | 0.010 µg/L |

| Limit of Quantification (LOQ) | 0.035 µg/L |

Data sourced from a method for 2,6-dichlorobenzamide (BAM). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Ultraviolet (UV) or Diode Array Detectors (DAD), is a widely used technique for the analysis of chlorinated aromatic compounds. cdc.govekb.eg HPLC methods are often simple and rapid, requiring minimal sample preparation. cdc.gov The selectivity can be enhanced by using multiple detectors in series. cdc.gov

For compounds containing a chromophore, like this compound, UV detection is a cost-effective and reliable option. nih.gov The development of a reverse-phase HPLC (RP-HPLC) method typically involves optimizing the mobile phase composition (e.g., a mixture of acetonitrile, methanol, and a buffered aqueous solution) and selecting an appropriate column (e.g., C18) to achieve good separation from potential interferences. ekb.eg Validation of such methods according to ICH guidelines ensures specificity, linearity, accuracy, and precision. ekb.eg While specific methods for this compound are not detailed in the provided results, the principles used for other chlorinated benzoic acid derivatives are directly applicable. ekb.eg

Spectroscopic Methods for Trace Analysis

Spectroscopic methods involve the interaction of electromagnetic radiation with matter and are fundamental to trace analysis. saylor.org For a compound like this compound, UV-Visible spectrophotometry can be employed for quantification, particularly after separation by HPLC. The aromatic ring and carbonyl group in the benzamide structure will result in UV absorbance, typically in the 200-300 nm range. nih.gov While direct spectrophotometry of complex environmental samples is prone to interference, its coupling with a separation technique like HPLC provides the necessary selectivity for accurate quantification. cdc.gov

Infrared (IR) and Raman spectroscopy could also be used for structural confirmation. For instance, the FT-IR and FT-Raman spectra of the related 2,6-dichlorobenzamide have been recorded and analyzed to understand its structural and vibrational properties. researchgate.net Such techniques are powerful for identification but are generally less sensitive than chromatographic methods for trace quantification in complex matrices.

Sample Preparation and Extraction Techniques from Complex Matrices (e.g., soil, water, plant tissue)

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. ku.edu

Soil: A common procedure for extracting chlorinated compounds from soil involves solvent extraction. epa.gov The soil sample is typically air-dried, sieved to ensure homogeneity, and then extracted with a mixture of organic solvents like hexane (B92381) and acetone. epa.govwisc.edu An aqueous salt solution, such as ammonium (B1175870) chloride, may be added to improve extraction efficiency. epa.gov The extract is then filtered, and a liquid-liquid partition is performed to separate the analyte into the organic phase. Further cleanup steps, such as column chromatography using alumina, may be necessary to remove co-extracted matrix components before GC or LC analysis. epa.gov

Water: For water samples, solid-phase extraction (SPE) is a widely used and efficient technique. nih.govresearchgate.net The water sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest. Interfering salts and polar compounds are washed away. The analyte is then eluted from the cartridge with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, significantly improving detection limits. researchgate.net

Plant Tissue: Preparation of plant tissue samples begins with thorough washing to remove any adhering soil particles. cutm.ac.in This may involve washing with detergent and a dilute acid solution, followed by rinsing with distilled water. cutm.ac.in The cleaned plant material is then dried, typically in an oven at around 55-70°C, to a constant weight. ku.educutm.ac.in The dried tissue is ground into a fine, homogenous powder using a mill. ku.educutm.ac.in This powdered sample can then be subjected to solvent extraction, similar to the methods used for soil.

Table 3: Overview of Sample Preparation Steps for Different Matrices

| Matrix | Key Preparation Steps |

|---|---|

| Soil | 1. Drying (e.g., 50°C) and Sieving (~2 mm). wisc.edu 2. Extraction with a solvent mixture (e.g., hexane:acetone). epa.gov 3. Filtration and Liquid-Liquid Partitioning. epa.gov 4. Column Cleanup (e.g., Alumina). epa.gov |

| Water | 1. Filtration to remove suspended solids. 2. Solid-Phase Extraction (SPE) for concentration and cleanup. nih.govresearchgate.net 3. Elution with an organic solvent. researchgate.net |

| Plant Tissue | 1. Washing (detergent, dilute acid, distilled water). cutm.ac.in 2. Drying (e.g., 55-70°C). ku.educutm.ac.in 3. Grinding to a fine powder. ku.educutm.ac.in 4. Solvent Extraction. |

Validation of Analytical Methods: Detection Limits, Quantitation Limits, Accuracy, and Precision

The validation of analytical methods is a critical process in ensuring the reliability and accuracy of data for the detection and quantification of this compound. This process involves establishing key performance parameters, including detection limits, quantitation limits, accuracy, and precision. While specific and comprehensive validation data for this compound are not extensively detailed in publicly available literature, the validation principles and typical performance characteristics can be understood from methodologies applied to structurally similar compounds, such as other chlorinated benzamides and benzoic acids.

Detection Limits (LOD) and Quantitation Limits (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), provide frameworks for determining these limits. For instance, an analytical method for the determination of dichlobenil (B1670455) and its metabolite 2,6-dichlorobenzamide in soil using Gas Chromatography-Mass Spectrometry (GC/MS) reported an LOD of 0.001 mg/kg and an LOQ of 0.005 mg/kg for 2,6-dichlorobenzamide. epa.gov The LOD was established by analyzing the signal-to-noise ratio from samples of the lowest calibration standard and control samples. epa.gov

For the analysis of various pesticide residues in soil, a validated method using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) established an LOQ of 0.01 mg/kg for a wide range of pesticides, with a coefficient of variation at the LOQ of less than 10% for most compounds. aensiweb.com

The following interactive table provides examples of LOD and LOQ values for related compounds, illustrating the typical sensitivity of modern analytical techniques.

| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzamide | Soil | GC/MS | 0.001 mg/kg | 0.005 mg/kg | epa.gov |

| Multiple Pesticides | Soil | GC-MS/MS | - | 0.01 mg/kg | aensiweb.com |

| 2,4,6-Trichloroanisole | Water-based solutions | GC-MS/MS with SBSE | - | 0.04-4 ng/L | nih.gov |

| 2,4,6-Trichlorophenol | Water-based solutions | GC-MS/MS with SBSE | - | 0.04-4 ng/L | nih.gov |

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are crucial for the reliability of an analytical method. Accuracy is often expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. Precision is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV).

For example, in the validation of a method for 2,6-dichlorobenzamide in soil, mean recoveries and RSDs were within the guideline requirements of 70-120% and ≤20%, respectively, at fortification levels of 0.005 mg/kg (LOQ) and 0.05 mg/kg. epa.gov

Similarly, a multi-residue method for pesticides in soil demonstrated average recoveries for 203 pesticides in the range of 70-120% at spiking concentrations of 0.01, 0.05, and 0.1 mg/kg, with a reproducibility (expressed as RSD) of less than 20%. aensiweb.com In another study on various drug products, a validated GC-MS/MS method for haloanisoles and halophenols showed that the method was accurate and precise. nih.gov

The interactive table below presents research findings on the accuracy and precision for analytical methods of related compounds.

| Compound | Matrix | Analytical Method | Spiking Level | Mean Recovery (%) | Precision (RSD/CV %) | Source |

|---|---|---|---|---|---|---|

| 2,6-Dichlorobenzamide | Soil | GC/MS | 0.005 mg/kg (LOQ) | Within 70-120% | ≤20% | epa.gov |

| 2,6-Dichlorobenzamide | Soil | GC/MS | 0.05 mg/kg (10x LOQ) | Within 70-120% | ≤20% | epa.gov |

| Multiple Pesticides | Soil | GC-MS/MS | 0.01-0.5 mg/kg | 70-120% | <20% | aensiweb.com |

Applications and Applied Research Non Human/industrial/agricultural

Agricultural Applications: Herbicide Development and Efficacy Studies

The development of chlorinated benzoic acids and their derivatives, such as amides and esters, was a significant area of agrochemical research. These compounds often function as synthetic auxins, a class of plant growth regulators that can induce herbicidal effects at certain concentrations. nih.govebi.ac.uk The parent acid, 2,3,6-TBA, was developed as a post-emergence herbicide primarily for the control of broadleaved weeds in cereal crops and non-crop areas. nih.govherts.ac.uk While 2,3,6-Trichlorobenzamide itself is less commonly cited as a primary active ingredient in commercial products, its chemical structure is relevant to studies on synergistic herbicidal compositions. The conversion of the carboxylic acid group to an amide can alter the molecule's solubility, stability, and uptake characteristics, which are key factors in herbicide performance.

Specific efficacy data for this compound is not extensively detailed in available literature. However, the herbicidal activity of its parent compound, 2,3,6-TBA, provides insight into the potential weed control spectrum for this class of molecules. 2,3,6-TBA was known for its effectiveness against a range of annual and perennial broadleaved weeds, as well as certain woody plants. herts.ac.uk

Table 1: Examples of Weeds Controlled by the Parent Compound 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

| Common Name | Scientific Name | Type |

|---|---|---|

| Canada Thistle | Cirsium arvense | Perennial Broadleaf |

| Hemlock | Conium maculatum | Biennial Broadleaf |

| Honeysuckle | Lonicera spp. | Woody Perennial |

| Sycamore | Acer pseudoplatanus | Woody Perennial |

| Adler | Alnus spp. | Woody Perennial |

| Trumpet Vine | Campsis radicans | Woody Perennial |

This data pertains to the parent compound, 2,3,6-TBA, and serves as an indicator of the potential target weed spectrum for its derivatives. herts.ac.uk

The formulation of a herbicide is critical for its effective application and performance. For chlorinated benzoic acid derivatives, several formulation types are common. These include:

Water-Soluble Liquids: The active ingredient is dissolved in water, often as a salt (e.g., amine or sodium salts of the parent acid). researchgate.net

Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent with emulsifiers. When mixed with water, it forms a stable emulsion for spraying. google.com

Water-Dispersible Granules (WDG): The active ingredient is formulated into granules that disperse in water, forming a suspension. researchgate.net

These formulations typically include adjuvants and surfactants to ensure stability, improve spray coverage on leaf surfaces, and enhance the penetration of the active ingredient through the plant's waxy cuticle. researchgate.net Historically, 2,3,6-TBA was marketed under trade names like Benzak and Trysben, which would have utilized such formulation technologies. nih.govwikipedia.org Application is typically as a post-emergence spray, targeting the foliage of actively growing weeds. herts.ac.uk

Role as a Research Tool in Plant Biology and Biochemistry

This compound and its parent acid are classified as synthetic auxins. nih.govebi.ac.uk Natural auxins, like indole-3-acetic acid (IAA), are crucial hormones that regulate nearly all aspects of plant growth and development, including cell division, elongation, and differentiation. Synthetic auxins mimic these natural hormones, but their chemical stability and altered transport properties often lead to unregulated growth and eventual death in susceptible plant species.

Because of this mode of action, compounds like 2,3,6-TBA and its derivatives are valuable research tools. lookchem.com They can be used in laboratory and greenhouse settings to:

Study the physiological and molecular mechanisms of auxin action.

Investigate the basis of herbicide resistance in weed populations.

Screen for new herbicidal compounds or for crop safeners that can protect cultivated plants from herbicide effects. ebi.ac.uk

Analyze plant tropic responses, such as geotropism (growth in response to gravity) and phototropism (growth in response to light). ebi.ac.uk

Potential for Novel Derivatives in Agrochemicals and Related Fields

The this compound structure serves as a scaffold for the potential development of novel agrochemicals. The pyridine (B92270) ring, a related heteroaromatic structure, is a key component in many modern pharmaceuticals and agrochemicals. researchgate.net Similarly, the chlorinated benzoic acid core can be modified to create new molecules with tailored properties.

Research in this area could involve:

Substitution on the Amide Nitrogen: Adding different alkyl or aryl groups to the amide's nitrogen atom could significantly alter the compound's herbicidal activity, selectivity, and environmental persistence.

Modification of the Benzene (B151609) Ring: Altering the number or position of chlorine atoms, or substituting them with other functional groups (e.g., fluorine, methyl groups), can fine-tune the biological activity.

Use as an Intermediate: The compound can act as a valuable building block in the synthesis of more complex molecules for use in agrochemical or pharmaceutical development. lookchem.com

Industrial Synthesis and Scale-Up Considerations

The industrial production of this compound would likely follow a multi-step process, beginning with the synthesis of its precursor, 2,3,6-trichlorobenzoic acid.

Synthesis of 2,3,6-Trichlorobenzoic Acid: An industrial route typically involves the selective chlorination of benzoic acid or a related precursor. This process uses chlorinating agents like chlorine gas under controlled conditions, often with a catalyst to ensure the correct placement of chlorine atoms on the aromatic ring at the 2, 3, and 6 positions. herts.ac.uk The resulting acid is then purified.

Amidation: The conversion of the carboxylic acid to the amide is a standard chemical transformation. An industrial-scale method could involve:

First, converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂).

Then, reacting this intermediate with ammonia (B1221849) (NH₃) to form the primary amide, this compound. A patent for a related compound, 2,6-dichloro-3-fluorobenzonitrile, describes a similar process where 2,6-dichloro-3-fluorobenzoic acid is dissolved in a solvent and treated with ammonia to yield the corresponding benzamide (B126). google.com

Key considerations for industrial scale-up include process efficiency, yield optimization, cost of raw materials and reagents, and waste stream management. The purification of the final product to meet required purity standards is also a critical step.

Emerging Research Directions and Future Perspectives for 2,3,6 Trichlorobenzamide Studies

Challenges and Opportunities in Sustainable Production and Application

The sustainable production of chlorinated aromatic compounds like 2,3,6-Trichlorobenzamide presents both significant challenges and considerable opportunities. Traditional chemical synthesis routes for such molecules often rely on harsh reagents, stoichiometric amounts of catalysts, and organic solvents, leading to considerable waste generation and potential environmental contamination. The principles of green chemistry offer a framework to address these challenges.

Challenges:

Atom Economy: Many conventional synthesis methods for amides have poor atom economy, generating substantial byproducts.

Hazardous Reagents: The use of chlorinated starting materials and reagents poses risks to human health and the environment.

Energy Consumption: Synthesis pathways may require high temperatures and pressures, contributing to a significant energy footprint.

Solvent Use: The reliance on volatile and often toxic organic solvents is a major environmental concern.

Opportunities for Sustainable Production:

The development of greener synthetic routes for this compound is a key area for future research. This includes the exploration of:

Catalytic Methods: Utilizing catalytic amounts of less toxic metals or even metal-free catalysts can significantly improve the sustainability of the synthesis.

Alternative Solvents: The use of greener solvents such as water, supercritical fluids, or biodegradable ionic liquids can drastically reduce the environmental impact.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and reduce waste generation compared to batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally benign production methods.

| Sustainable Approach | Potential Benefits for this compound Production |

| Green Catalysis | Reduced use of hazardous materials, increased reaction efficiency. |

| Alternative Solvents | Lower environmental footprint, reduced worker exposure to toxic chemicals. |

| Continuous Flow Synthesis | Improved safety and scalability, minimized waste generation. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |

In terms of application, a significant opportunity lies in the development of formulations that enhance efficacy while minimizing environmental dissemination. This includes research into controlled-release technologies that would reduce the required application amounts and limit off-target effects.

Integration with Advanced Technologies (e.g., precision agriculture, environmental monitoring)

The integration of this compound with advanced technologies is a promising avenue for both its effective use and the mitigation of its potential environmental impact.

Precision Agriculture:

Should this compound find application in agriculture, precision farming technologies could revolutionize its use. agrifarming.inblog.gov.ukfarmtopia.eu These technologies allow for the targeted application of agrochemicals, significantly reducing the total amount used and minimizing runoff into aquatic ecosystems. blog.gov.ukfarmtopia.eucabidigitallibrary.org

Sensor-Based Application: Utilizing sensors to detect the specific location of target organisms (e.g., weeds) and applying this compound only where needed. blog.gov.uk

GPS-Guided Machinery: Employing GPS to map and record application areas, preventing over-application and ensuring precise delivery. blog.gov.uk

Drone Technology: Using drones for high-resolution imaging to identify target areas and for precise, localized application.

Environmental Monitoring:

Advanced analytical techniques are crucial for monitoring the fate and transport of this compound in the environment. The development of sensitive and rapid detection methods is a key research priority. nih.gov This includes:

Dispersive Liquid-Liquid Microextraction: A sample preparation technique that can preconcentrate trace amounts of amide herbicides from environmental water samples for analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful analytical tool for the separation, identification, and quantification of chemical compounds in complex mixtures. nih.gov

Biosensors: The development of biosensors could offer real-time, in-situ monitoring of this compound concentrations in soil and water.

| Technology | Application for this compound | Potential Impact |

| Precision Agriculture | Targeted application in agricultural settings. | Reduced environmental load, increased efficiency. agrifarming.inblog.gov.ukfarmtopia.eucabidigitallibrary.org |

| Advanced Analytical Methods | Detection and quantification in environmental matrices. | Improved risk assessment and environmental management. nih.gov |

| Controlled-Release Formulations | Slow and targeted release of the active compound. | Enhanced efficacy, reduced leaching and runoff. sustainableweedmanagement.orggoogle.comresearchgate.netbiointerfaceresearch.com |

Development of Next-Generation Analogues with Improved Environmental Profiles

A critical area of future research is the design and synthesis of next-generation analogues of this compound with improved environmental profiles. This involves a deep understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) of the molecule.

The goal is to create new compounds that retain the desired biological activity while exhibiting enhanced biodegradability and reduced toxicity to non-target organisms. Research in this area would involve:

Modification of the Benzamide (B126) Core: Systematically altering the substitution pattern on the benzene (B151609) ring and the amide group to investigate the effects on activity and environmental fate.

Introduction of Biodegradable Moieties: Incorporating chemical groups that are more susceptible to microbial or enzymatic degradation.

QSAR and MIA-QSAR Studies: Employing Quantitative Structure-Activity Relationship (QSAR) and Multivariate Image Analysis-QSAR (MIA-QSAR) models to predict the activity and properties of new analogues before their synthesis. nih.govtandfonline.comresearchgate.nettandfonline.com This computational approach can significantly accelerate the discovery of safer and more effective compounds. tandfonline.com

| Parameter | Research Approach | Desired Outcome |

| Biological Activity | Structure-Activity Relationship (SAR) studies. | Maintained or enhanced efficacy against target organisms. |

| Biodegradability | Introduction of labile chemical linkages. | Faster breakdown in the environment, reducing persistence. |

| Non-Target Toxicity | Ecotoxicological testing of new analogues. | Reduced adverse effects on beneficial organisms and ecosystems. |

Recent studies on other benzamide derivatives have demonstrated the feasibility of synthesizing analogues with potent biological activities, providing a template for similar research on this compound. nih.gov

Theoretical Predictions for Novel Biological Activities (Non-Human)

Computational toxicology and chemoinformatics offer powerful tools for the theoretical prediction of novel biological activities of this compound in non-human organisms. In silico methods can be used to screen the compound against a vast number of biological targets, potentially identifying new applications or flagging potential off-target effects.

Methodologies for Theoretical Prediction:

In Silico Target Prediction: Using computational models to predict the molecular targets of a compound based on its chemical structure. cam.ac.uknih.gov This can help in elucidating its mode of action and identifying potential new activities. cam.ac.uknih.gov

Molecular Docking: Simulating the interaction of this compound with the active sites of various enzymes and receptors to predict its binding affinity and potential inhibitory effects.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity.

These theoretical predictions can guide experimental studies, making the research process more efficient and targeted. For instance, if in silico models predict that this compound may inhibit a key enzyme in a particular pest species, this hypothesis can then be tested experimentally.

Interdisciplinary Approaches to Understanding its Environmental and Biological Interactions

A comprehensive understanding of the environmental and biological interactions of this compound can only be achieved through interdisciplinary research. This involves the collaboration of scientists from various fields, including chemistry, biology, environmental science, toxicology, and computational science.

Key Areas for Interdisciplinary Collaboration:

Environmental Fate and Transport: Investigating how this compound moves and persists in different environmental compartments (soil, water, air) requires expertise in environmental chemistry and hydrology. awsjournal.orgresearchgate.netuark.edumdpi.comnih.gov

Microbial Degradation: Understanding the role of microorganisms in the breakdown of this compound is crucial for assessing its environmental persistence. eurochlor.orgslideshare.netresearchgate.netepa.govub.edu This involves research in microbiology and biochemistry to identify the metabolic pathways and enzymes involved in its degradation. eurochlor.orgslideshare.netresearchgate.netepa.govub.edu

Phytoremediation: Exploring the potential of plants to take up and metabolize this compound from contaminated soil and water is a promising area of research that combines plant science and environmental engineering. nih.govepa.govclu-in.orgresearchgate.netclu-in.org

Ecotoxicology: Assessing the impact of this compound on non-target organisms and ecosystem health requires the expertise of ecotoxicologists.

By integrating knowledge and methodologies from these diverse fields, a holistic picture of the life cycle and impact of this compound can be developed. This comprehensive understanding is essential for its responsible management and for the development of safer and more sustainable chemical alternatives in the future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.